3-Methylcyclohexane-1-carbaldehyde
Overview
Description
3-Methylcyclohexane-1-carbaldehyde: is an organic compound with the molecular formula C₈H₁₄O . It is a derivative of cyclohexane, where a methyl group is attached to the third carbon and an aldehyde group is attached to the first carbon. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
Chemistry: 3-Methylcyclohexane-1-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, it is used as a precursor for the synthesis of bioactive molecules and pharmaceuticals .
Medicine: It is used in the synthesis of certain drugs and therapeutic agents .
Industry: In the industrial sector, it is used in the production of fragrances, flavors, and other specialty chemicals .
Safety and Hazards
The compound is classified as a flammable liquid and it can cause skin irritation and serious eye irritation . It is recommended to handle it with protective gloves, protective clothing, and eye protection . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 3-Methylcyclohexanol: One common method involves the oxidation of 3-methylcyclohexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in the presence of an acid catalyst.
Hydroformylation of 3-Methylcyclohexene: Another method involves the hydroformylation of 3-methylcyclohexene using a rhodium catalyst and carbon monoxide/hydrogen gas mixture.
Industrial Production Methods: Industrial production often involves the oxidation of 3-methylcyclohexanol due to its efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acid catalysts.
Reduction: Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: 3-Methylcyclohexane-1-carboxylic acid.
Reduction: 3-Methylcyclohexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-methylcyclohexane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can undergo various chemical transformations. In biological systems, it can form Schiff bases with amines, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Cyclohexane-1-carbaldehyde: Similar structure but lacks the methyl group at the third carbon.
3-Methylcyclohexanol: Similar structure but has a hydroxyl group instead of an aldehyde group.
3-Methylcyclohexane-1-carboxylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde group.
Uniqueness: 3-Methylcyclohexane-1-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the cyclohexane ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-methylcyclohexane-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-3-2-4-8(5-7)6-9/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKKNBBQMSBFCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562281 | |
Record name | 3-Methylcyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13076-16-9 | |
Record name | 3-Methylcyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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